4-Acetyloxy Omeprazole

Pharmaceutical Analysis Quality Control Reference Standards

Accurate quantification of omeprazole impurities requires a structurally distinct reference standard, not the parent API. 4-Acetyloxy Omeprazole (Esomeprazole Impurity 158) solves this need. - **Critical Differentiator:** 4-acetyloxy modification alters chromatographic retention time vs. omeprazole; essential for HPLC/UPLC system suitability. - **Application:** Direct precursor for synthesizing hydroxylated omeprazole metabolites (acetyloxy protecting group). - **Supply Certainty:** Certified reference standard available in research quantities; stored at -20°C under inert gas.

Molecular Formula C18H19N3O4S
Molecular Weight 373.427
CAS No. 1246814-65-2
Cat. No. B587238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyloxy Omeprazole
CAS1246814-65-2
Synonyms2-[[(5-Methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-4-acetyl-3,5-dimethyl-4-pyridinol;  2-[[(6-Methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-3,5-dimethyl-4-pyridinol 4-Acetate; 
Molecular FormulaC18H19N3O4S
Molecular Weight373.427
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC(=O)C)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
InChIInChI=1S/C18H19N3O4S/c1-10-8-19-16(11(2)17(10)25-12(3)22)9-26(23)18-20-14-6-5-13(24-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21)
InChIKeyHHNXQPDMZHHMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyloxy Omeprazole: Impurity and Metabolite Standard


4-Acetyloxy Omeprazole is a chemically modified derivative of the proton pump inhibitor (PPI) omeprazole, classified as a pharmaceutical impurity and metabolite intermediate . Its structure includes an acetyloxy group at the 4-position of the pyridine ring, distinguishing it from the parent drug and its primary metabolites [1]. This compound is not intended for therapeutic use but serves as a critical reference standard in pharmaceutical analysis, specifically identified as Esomeprazole Impurity 158 . Its primary applications include the synthesis and identification of omeprazole metabolites, as well as use in analytical method development and validation for quality control of PPI formulations .

Pharmaceutical impurity reference standard (Esomeprazole Impurity 158) for HPLC/UPLC method validation and quality control
Intermediate for synthesizing hydroxylated omeprazole metabolites as certified reference materials
Supports analytical laboratories conducting PPI impurity profiling and stability-indicating method development

Why 4-Acetyloxy Omeprazole Cannot Be Substituted


Substituting 4-Acetyloxy Omeprazole with omeprazole, esomeprazole, or other in-class PPIs is scientifically invalid due to its distinct chemical structure and functional role. The acetyloxy moiety at the 4-position fundamentally alters key physicochemical properties, including melting point, solubility, and chromatographic behavior . This modification makes it a specific marker for a particular metabolic pathway or a process-related impurity, not a therapeutic agent [1]. Using the parent drug as a reference standard would lead to inaccurate identification, quantification, and purity assessment in analytical methods. Its designated use as an intermediate for omeprazole metabolites and as a reference standard (e.g., Esomeprazole Impurity 158) underscores its unique, non-interchangeable role in pharmaceutical research and quality control .

Risk Factor
4-Acetyloxy Omeprazole
Omeprazole / Esomeprazole
Chemical structure
4-acetyloxy substitution alters melting point, solubility, and retention time
Parent drug lacks this moiety; cannot serve as a physicochemical mimic
Functional role
Impurity marker and metabolite intermediate; not a therapeutic agent
Substituting with omeprazole or esomeprazole may lead to misidentification and inaccurate quantification
Analytical behavior
Distinct chromatographic peak ensures specific detection as Esomeprazole Impurity 158
Other PPIs may co-elute or fail to resolve this impurity in HPLC analysis

Quantitative Comparison: 4-Acetyloxy Omeprazole vs Omeprazole


Lower Melting Point vs Omeprazole

4-Acetyloxy Omeprazole exhibits a melting point of 61-64°C, which is markedly lower than that of the parent compound omeprazole, which has a melting point of approximately 156°C . This substantial difference is a direct result of the acetyloxy substitution at the 4-position, which disrupts the crystalline lattice and alters intermolecular forces [1]. This thermal property is a critical differentiator for identity confirmation and purity assessment during pharmaceutical analysis and method validation.

Melting Point
Reported
61–64°C (vs ~156°C for omeprazole)
Lower melting point supports identity confirmation and purity assessment in analytical methods.
Cross-study comparable; data from vendor technical datasheets.
Pharmaceutical Analysis Quality Control Reference Standards

Chromatographic Signature as Esomeprazole Impurity 158

4-Acetyloxy Omeprazole is specifically identified as Esomeprazole Impurity 158 in pharmaceutical quality control . While the exact Relative Retention Time (RRT) value may vary depending on the specific HPLC method and column, its structural uniqueness—the 4-acetyloxy group—ensures it has a distinct and reproducible retention time relative to esomeprazole and other related impurities (e.g., sulphide, sulphone, N-oxide impurities) [1]. This allows for its unambiguous identification and quantification in drug substance and drug product samples.

HPLC Retention
Class-level
Distinct peak due to 4-acetyloxy substitution (Esomeprazole Impurity 158)
Unique retention supports impurity profiling and ensures separation from parent drug.
Specific RRT value method-dependent; reported in validated HPLC methods.
Analytical Chemistry Impurity Profiling HPLC Method Development

Altered Solubility and Lipophilicity vs Omeprazole

The introduction of the acetyloxy group at the 4-position modifies the compound's polarity and hydrogen bonding capacity. 4-Acetyloxy Omeprazole has a computed XLogP3 value of 2.0 and 7 hydrogen bond acceptors [1]. This contrasts with omeprazole, which has a reported LogP of approximately 2.23 and 5 hydrogen bond acceptors [2]. Furthermore, 4-Acetyloxy Omeprazole is soluble in DMSO and methanol , while omeprazole is freely soluble in ethanol and methanol but practically insoluble in water [2]. These differences in solubility and lipophilicity are critical for method development, sample preparation, and understanding the compound's behavior in biological and analytical systems.

LogP & HBA
Reported
XLogP3 2.0, 7 HBA (vs omeprazole: LogP ≈2.23, 5 HBA)
Physicochemical differences guide mobile phase selection and sample preparation.
Computed property; experimental verification may be needed.
Pre-formulation Drug Discovery Physicochemical Profiling

Intermediate for Omeprazole Metabolite Synthesis

4-Acetyloxy Omeprazole is explicitly classified and utilized as an intermediate in the preparation of omeprazole metabolites . This is a specific, functional role not shared by the parent drug omeprazole or its major clinical metabolites like 5-hydroxyomeprazole or omeprazole sulfone. The acetyloxy group serves as a protecting group or a precursor that can be selectively removed or modified to yield specific hydroxylated metabolites, facilitating their study as reference standards.

Designated Use
Context-dependent
Intermediate for synthesis of hydroxylated omeprazole metabolites
Defines procurement value as a synthetic precursor for reference material production.
Supported by multiple supplier statements; not a therapeutic agent.
Metabolite Synthesis Pharmaceutical Chemistry Reference Standard Production

Freezer Storage Under Inert Gas

4-Acetyloxy Omeprazole requires storage at -20°C in a freezer and under an inert atmosphere . This is a significantly more stringent requirement compared to omeprazole, which is typically stored at room temperature (15-30°C) in a well-closed container [1]. The need for low temperature and an inert atmosphere indicates that the 4-acetyloxy derivative is more susceptible to thermal degradation or oxidation, a direct consequence of its modified chemical structure.

Storage Requirement
Specification review
-20°C under inert gas (vs 15–30°C for omeprazole)
Stringent storage indicates higher sensitivity to degradation; requires freezer capacity.
Cross-study comparable; per vendor COA/SDS.
Stability Studies Chemical Handling Laboratory Storage

Optimal Applications of 4-Acetyloxy Omeprazole


Pharmaceutical Impurity Profiling and Method Validation

The compound's unambiguous identification as Esomeprazole Impurity 158 makes it an essential reference standard for developing and validating HPLC or UPLC methods. Its unique chromatographic retention time, dictated by its specific structure, is used to establish system suitability parameters, ensuring accurate separation and quantification of this specific impurity from the active pharmaceutical ingredient (API) and other process-related impurities [1].

Omeprazole Metabolite Reference Standard Synthesis

Leveraging its designated use as an intermediate, 4-Acetyloxy Omeprazole serves as a key starting material or precursor in the controlled synthesis of specific hydroxylated omeprazole metabolites. The acetyloxy protecting group can be selectively removed under defined conditions to yield the target metabolite with high purity, which is critical for producing accurate reference materials for pharmacokinetic and drug metabolism studies .

Physicochemical and Pre-formulation Stability Studies

The compound's distinct physicochemical profile, including its lower melting point (61-64°C) and stringent storage requirements (-20°C under inert gas), makes it a relevant model for studying the impact of the 4-acetyloxy modification on solid-state stability and degradation pathways. Such studies can inform the development of more stable drug formulations or guide the handling of similar chemically sensitive intermediates [2][3].

Analytical Method Transfer and Cross-Validation

Due to its well-defined molecular properties (MW 373.43, C18H19N3O4S) and availability as a certified reference standard, 4-Acetyloxy Omeprazole is an ideal candidate for method transfer and cross-validation exercises between different laboratories or instruments. Its distinct chemical signature allows for a robust assessment of method performance and reproducibility across various analytical platforms [4].

Application
Selection Property
Validation Focus
Impurity Profiling and Method Validation
Chromatographic retention profile
System suitability and impurity resolution
Metabolite Reference Synthesis
Acetyloxy protecting group
Selective deprotection and metabolite purity
Physicochemical Stability Studies
Thermal and storage sensitivity
Degradation pathway under stress conditions
Method Transfer and Cross-Validation
Well-defined molecular properties
Method performance reproducibility across labs

Technical Documentation Hub

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39 linked technical documents
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